Acetic acid, mercapto-, 1,4-butanediyl ester

Description

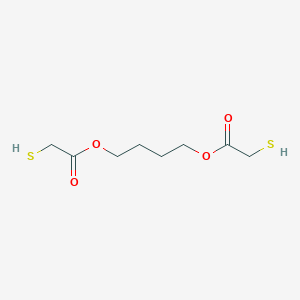

Acetic acid, mercapto-, 1,4-butanediyl ester (CAS 10193-95-0) is a sulfur-containing ester with the molecular formula C₈H₁₄O₄S₂ and an average molecular weight of 238.33 g/mol . Structurally, it consists of two mercaptoacetic acid (HSCH₂COOH) units linked via a 1,4-butanediyl (–CH₂CH₂CH₂CH₂–) bridge. Key synonyms include 1,4-butanediol bis(mercaptoacetate) and tetramethylene mercaptoacetate. The compound’s thiol (–SH) and ester (–COO–) functional groups confer unique reactivity, making it valuable in polymer chemistry (e.g., crosslinking agents) and organic synthesis .

Propriétés

IUPAC Name |

4-(2-sulfanylacetyl)oxybutyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S2/c9-7(5-13)11-3-1-2-4-12-8(10)6-14/h13-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNDIMIIGZSERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(=O)CS)COC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064987 | |

| Record name | Acetic acid, mercapto-, 1,4-butanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10193-95-0 | |

| Record name | Acetic acid, 2-mercapto-, 1,1′-(1,4-butanediyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10193-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, 1,4-butanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-butanediyl bis(mercaptoacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Bis(mercaptoacetoxy)butane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWC9VY783J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

It’s structurally related compound, 1,4-butanediol, has been reported to interact with several targets including endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, phospholipase a2, group iie secretory phospholipase a2, and ribosomal small subunit pseudouridine synthase a.

Mode of Action

It is known that the compound can participate in thiol-ene “click” reactions, which are highly efficient and selective for carbon-carbon bond formation. This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.

Biochemical Pathways

For instance, 1,4-Butanediol can be metabolized into γ-butyrolactone (GBL) in the presence of phosphoric acid and high temperature.

Pharmacokinetics

The compound is known to be a liquid at room temperature, suggesting that it could be absorbed and distributed in the body following oral, dermal, or inhalation exposure

Result of Action

Given its potential to participate in thiol-ene “click” reactions, it may induce structural or functional changes in its targets, potentially affecting cellular processes such as signal transduction, protein synthesis, and cell membrane integrity.

Action Environment

The action of 1,4-Butanediol Bis(thioglycolate) may be influenced by various environmental factors. For instance, the compound’s reactivity in thiol-ene “click” reactions may be affected by factors such as temperature, pH, and the presence of catalysts. Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at room temperature in a cool, dry place.

Analyse Biochimique

Biochemical Properties

1,4-Butanediol Bis(thioglycolate) plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating redox reactions due to its thiol groups. The compound is known to act as a dynamic crosslinker in polymerization reactions, particularly in the formation of poly(disulfide)s, which are used in drug delivery systems . The thiol groups in 1,4-Butanediol Bis(thioglycolate) can form disulfide bonds with cysteine residues in proteins, influencing protein structure and function.

Cellular Effects

1,4-Butanediol Bis(thioglycolate) has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s redox-responsive properties enable it to modulate intracellular reactive oxygen species (ROS) levels, which can induce apoptosis and cell cycle arrest in cancer cells . This makes it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 1,4-Butanediol Bis(thioglycolate) exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound’s thiol groups can interact with the active sites of enzymes, leading to inhibition or activation. For example, it can inhibit enzymes involved in oxidative stress responses, thereby increasing ROS levels and promoting cell death in cancer cells . Additionally, it can alter gene expression by affecting transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Butanediol Bis(thioglycolate) can change over time. The compound is relatively stable at room temperature but may degrade under certain conditions. Long-term studies have shown that its redox-responsive properties can lead to sustained effects on cellular function, including prolonged modulation of ROS levels and continued impact on cell viability .

Dosage Effects in Animal Models

The effects of 1,4-Butanediol Bis(thioglycolate) vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote cell survival. At high doses, it can induce toxicity and adverse effects, such as oxidative stress and cell death . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1,4-Butanediol Bis(thioglycolate) is involved in several metabolic pathways. It can be metabolized through oxidation to form 4-hydroxybutyrate, which can then enter various metabolic pathways, including oxidation to succinate or conversion to succinyl-CoA . The compound’s interactions with dehydrogenase enzymes play a critical role in its metabolism.

Transport and Distribution

Within cells and tissues, 1,4-Butanediol Bis(thioglycolate) is transported and distributed through interactions with transporters and binding proteins. Its thiol groups facilitate binding to specific proteins, influencing its localization and accumulation in certain cellular compartments . This targeted distribution is essential for its therapeutic efficacy.

Subcellular Localization

1,4-Butanediol Bis(thioglycolate) exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in the mitochondria, for example, can enhance its ability to modulate ROS levels and induce apoptosis in cancer cells .

Activité Biologique

Acetic acid, mercapto-, 1,4-butanediyl ester (CAS No. 10193-95-0) is a compound with significant biochemical relevance due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and implications in various research contexts.

- Molecular Formula : C8H14O4S2

- Molecular Weight : 238.3 g/mol

- Purity : Typically around 95%.

The biological activity of this compound can be attributed to several mechanisms:

- Thiol-Ene Reactions : The compound is known to participate in thiol-ene "click" reactions. These reactions are characterized by their high efficiency in forming carbon-carbon bonds, which is crucial for various synthetic and biological applications .

- Enzyme Modulation : The compound can interact with specific enzymes, either inhibiting or activating their functions. For instance, it may inhibit enzymes involved in oxidative stress responses, leading to increased reactive oxygen species (ROS) levels and promoting apoptosis in cancer cells.

Biological Activities

- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity by modulating oxidative stress pathways. This property is particularly relevant in cancer research where oxidative stress plays a critical role in tumor progression.

- Cellular Proliferation and Differentiation : Studies indicate that this compound can influence cellular proliferation and differentiation processes. At lower concentrations, it may enhance metabolic activity, while higher concentrations could lead to cytotoxic effects .

- Drug Delivery Systems : Research has demonstrated that poly(disulfide)s synthesized from this compound can form nanoparticles capable of encapsulating drugs. These nanoparticles are stable in circulation but release their payload in response to the tumor microenvironment's high glutathione (GSH) concentration, enhancing therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated that the compound reduces ROS levels in cancer cell lines, promoting apoptosis at higher concentrations. |

| Study B | Enzyme Interaction | Identified the inhibition of phospholipase A2 activity by the compound, suggesting potential anti-inflammatory effects. |

| Study C | Drug Delivery | Developed nanoparticles from the compound that showed targeted release of chemotherapeutics in vitro, indicating a promising approach for cancer therapy. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a liquid at room temperature and exhibits stability under standard laboratory conditions. However, it may degrade under extreme pH or temperature conditions .

Applications De Recherche Scientifique

Biochemical Applications

1.1. Redox-Responsive Drug Delivery Systems

One of the most notable applications of acetic acid, mercapto-, 1,4-butanediyl ester is in the development of redox-responsive drug delivery systems. The compound acts as a precursor for poly(disulfide) polymers, which are characterized by their sensitivity to the reducing environment found in tumor cells due to elevated levels of glutathione (GSH) . This property allows for controlled drug release specifically at tumor sites, enhancing therapeutic efficacy while minimizing side effects.

1.2. Mechanism of Action

The mechanism involves the encapsulation of therapeutic agents within nanoparticles formed from poly(disulfide)s synthesized from this compound. Upon reaching the tumor microenvironment, the high GSH concentration cleaves the disulfide bonds in the polymer backbone, leading to targeted drug release . This redox-responsive mechanism is a promising strategy for improving cancer treatment outcomes.

Analytical Chemistry Applications

2.1. Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). For instance, it can be separated on a Newcrom R1 HPLC column under reverse-phase conditions using a mobile phase composed of acetonitrile and water . This method is scalable and suitable for preparative separations and pharmacokinetic studies.

2.2. Mass Spectrometry Compatibility

For applications requiring mass spectrometry (MS), phosphoric acid in the mobile phase can be replaced with formic acid to ensure compatibility . This adaptability makes this compound valuable for various analytical methodologies in both research and industrial settings.

3.1. Drug Delivery Research

Recent studies have highlighted the use of this compound in synthesizing poly(disulfide) carriers for anticancer drugs. For example:

- Study Overview : Researchers synthesized nanoparticles using poly(disulfide)s derived from this compound and tested their efficacy in delivering doxorubicin to cancer cells.

- Findings : The nanoparticles demonstrated enhanced cellular uptake and improved cytotoxicity against cancer cell lines compared to free doxorubicin .

3.2. Environmental Impact Assessments

The compound has also been evaluated for its environmental safety profile under regulatory frameworks such as the Toxic Substances Control Act (TSCA). Data indicates that while it exhibits some toxicity in mammalian studies, its application in controlled environments minimizes potential risks .

Comparaison Avec Des Composés Similaires

1,4-Butanediol Diacrylate (BDDA)

- Molecular formula : C₁₀H₁₄O₄

- Molecular weight : 198.22 g/mol

- Functional groups : Two acrylate (–CH₂CH₂COO–) groups.

- Reactivity : Acrylates undergo radical polymerization due to their vinyl double bonds, forming rigid polymers. BDDA is widely used in coatings, adhesives, and photoresists .

- Key differences : Unlike the thiol-containing target compound, BDDA lacks sulfur and is more reactive in UV-curable applications .

1,4-Butanediol Bis(chloroformate)

- Molecular formula : C₆H₈Cl₂O₄

- Molecular weight : 215.03 g/mol

- Functional groups : Two chloroformate (–OCOCl) groups.

- Reactivity : Highly electrophilic, reacts with nucleophiles (e.g., amines, alcohols) to form carbamates or carbonates. Used as an intermediate in polyurethane and pharmaceutical synthesis .

- Key differences : The chloroformate groups are more reactive and corrosive compared to thiols, necessitating stringent handling protocols.

2-Butenoic Acid, 3-Amino-, 1,4-Butanediyl Ester

- Molecular formula : C₁₂H₂₀N₂O₄

- Molecular weight : 256.30 g/mol

- Functional groups: Two β-aminocrotonate (–CH₂C(NH₂)COO–) groups.

- Reactivity: The amino group enables participation in condensation reactions, while the α,β-unsaturated ester allows Michael additions. Applied in drug delivery systems and bioactive molecule synthesis .

- Key differences: The amino and conjugated ester system enhance biological compatibility, contrasting with the sulfur-based reactivity of the target compound.

Methanesulfonothioic Acid, S,S'-1,4-Butanediyl Ester

- Molecular formula : C₆H₁₄O₄S₄

- Molecular weight : 278.43 g/mol

- Functional groups: Two methanesulfonothioate (–S–SO₂CH₃) groups.

- Reactivity: Sulfur-sulfur and sulfur-oxygen bonds confer redox activity. Potential applications include vulcanization accelerators or ligands in coordination polymers .

- Key differences: The sulfonothioate groups differ chemically from thiols, offering distinct coordination and catalytic properties.

Structural and Functional Group Analysis

Reactivity and Stability Considerations

- Thiol vs. Acrylate : Thiols in the target compound participate in thiol-ene click reactions, enabling rapid polymer network formation under mild conditions . Acrylates, however, require UV initiation for polymerization .

- Chloroformate vs. Sulfonothioate: Chloroformates are moisture-sensitive and require anhydrous handling , whereas sulfonothioates exhibit thermal stability due to strong S–S and S–O bonds .

- Amino vs. Thiol: Amino groups in β-aminocrotonate esters enhance solubility in polar solvents, broadening biomedical applications , while thiols are prone to oxidation, necessitating antioxidant stabilizers .

Méthodes De Préparation

Reaction Conditions and Procedure

In a typical procedure, 1,4-butanediol is combined with a stoichiometric excess of mercaptoacetic acid in toluene. p-Toluenesulfonic acid (p-TSA) is added as a catalyst (2–5 mol%), and the mixture is refluxed under Dean–Stark conditions to remove water byproduct. The reaction is monitored via thin-layer chromatography (TLC) until completion (6–8 hours). Post-reaction, the mixture is neutralized with aqueous sodium hydroxide, extracted with toluene, and purified via short-path distillation to yield the product as a colorless oil.

Key Data:

Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR (CDCl₃): δ 1.73 (m, 4H, CH₂CH₂O), 2.59 (m, 4H, CH₂C=O), 3.37 (m, 2H, SH), 4.14 (s, 4H, CH₂O).

-

¹³C NMR (CDCl₃): δ 25.2 (CH₂CH₂O), 45.9 (CH₂C=O), 64.1 (CH₂O), 170.8 (C=O).

Infrared (IR) spectroscopy shows characteristic peaks at 2540 cm⁻¹ (S–H stretch) and 1720 cm⁻¹ (C=O stretch).

Oxidation Polymerization Precursor Synthesis

A novel approach involves synthesizing the compound as a monomer for poly(disulfide)s. In this method, 1,4-butanediol bis(thioglycolate) (BDBM) is prepared via esterification and subsequently polymerized using dimethyl sulfoxide (DMSO) as an oxidizing agent.

Reaction Conditions and Procedure

BDBM is synthesized by reacting 1,4-butanediol with mercaptoacetic acid in toluene under p-TSA catalysis, followed by oxidative polymerization. The monomer (15.33 mmol) is dissolved in DMSO (77.43 mmol) in an oxygen-free environment, heated to 95°C for 10 hours, and precipitated in methanol to yield poly(disulfide)s (PBDBM) with 81% efficiency.

Key Data:

-

Polymer Yield : 81%.

-

Reaction Temperature : 95°C.

-

Oxidizing Agent : DMSO.

Applications

This method highlights the compound’s role in drug delivery systems, where PBDBM nanoparticles exhibit glutathione-responsive payload release.

Hydrogenation and Decarbonylation of Furoic Acid Derivatives

A patent-pending method utilizes renewable furoic acid derivatives to synthesize 1,4-butanediol dicarboxylates, which are saponified to yield 1,4-butanediol and subsequently esterified.

Reaction Conditions and Procedure

Furoic acid, trifluoromethanesulfonate (Lewis acid), and a hydrogenation catalyst (e.g., Pd/C) are heated in a carboxylic acid solvent (e.g., acetic acid) under 0.5–5 MPa H₂ at 100–250°C. The one-pot reaction produces 1,4-butanediol dicarboxylate, which undergoes saponification to yield 1,4-butanediol. Further esterification with mercaptoacetic acid completes the synthesis.

Key Data:

Comparative Analysis of Synthesis Methods

| Parameter | Acid-Catalyzed Esterification | Oxidation Polymerization | Hydrogenation/Decarbonylation |

|---|---|---|---|

| Yield | 90–95% | 81% (polymer) | 70–85% |

| Reaction Time | 6–8 hours | 10 hours | 12–24 hours |

| Catalyst | p-TSA | DMSO | Pd/C |

| Scalability | High | Moderate | High |

| Environmental Impact | Moderate (solvent use) | Low (aqueous workup) | High (H₂ pressure) |

The acid-catalyzed method offers the highest yield and scalability, making it industrially favorable. Conversely, the hydrogenation route, while sustainable due to renewable feedstocks, requires specialized equipment for high-pressure reactions.

Characterization and Quality Control

Purity Assessment

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to verify purity (>95%). Residual catalysts (e.g., p-TSA) are quantified via inductively coupled plasma mass spectrometry (ICP-MS).

Stability Considerations

The compound’s thiol groups necessitate storage under inert atmospheres to prevent oxidation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass vials.

Industrial and Research Applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing acetic acid, mercapto-, 1,4-butanediyl ester, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via oxidation of mercapto esters using agents like hydrogen peroxide in anhydrous acetic acid or acetone. For example, intermediates are purified via recrystallization (e.g., from acetic acid ethyl ester) and characterized using IR spectroscopy (e.g., 1728 cm⁻¹ for carbonyl groups) and mass spectrometry (MS) (e.g., m/z 442, 328, and 269 fragments) . Reaction conditions (e.g., 80°C for 2 hours) and solvent systems (e.g., tetrahydrofuran/ethanol) are critical for yield optimization.

Q. How can spectroscopic methods detect electronic interactions in 1,4-butanediyl systems like this compound?

- Methodological Answer : Through-bond interactions in 1,4-butanediyl systems alter ground-state electronic properties. UV-Vis and NMR spectroscopy are used to study these effects. For example, coupling constants in NMR spectra can reveal conformational changes, while IR spectra identify shifts in functional groups (e.g., thiol or ester C=O stretching) due to electronic delocalization .

Q. What are the primary analytical applications of mercaptoacetic acid esters in metal ion detection?

- Methodological Answer : Esters of mercaptoacetic acid (EMAAs) exhibit superior metal-binding properties compared to the parent acid. For instance, 2-ethylhexyl and 2-chloroethyl esters form stable complexes with Co(II) and Ni(II), detectable via spectrophotometry at specific λmax values. A pH-dependent extraction protocol can selectively isolate Co(II) from mixtures with Cu/Ni, validated by atomic absorption spectroscopy .

Advanced Research Questions

Q. How do the thiol and ester functional groups in this compound influence its reactivity in coordination polymer synthesis?

- Methodological Answer : The thiol group acts as a soft ligand for transition metals (e.g., Au, Cu), while the ester moiety provides rigidity. In porous coordination polymers, 1,4-butanediyl spacers enhance framework flexibility. For example, combining this ester with carboxylate linkers (e.g., 1,4-benzenedicarboxylate) yields microporous materials with tunable pore sizes, characterized by X-ray diffraction and gas adsorption studies .

Q. What challenges arise in interpreting mass spectral data for mercaptoacetic acid esters, and how are they resolved?

- Methodological Answer : Fragmentation patterns of mercapto esters often include loss of SH (34 Da) and COO (44 Da) groups. For instance, the base peak at m/z 328 in MS corresponds to cleavage of the butanediyl ester backbone. High-resolution MS (HRMS) and isotopic labeling (e.g., deuterated solvents) clarify ambiguous fragments, while collision-induced dissociation (CID) maps fragmentation pathways .

Q. Can this compound serve as a dynamic linker in stimuli-responsive materials?

- Methodological Answer : The ester’s conformational flexibility allows guest-induced structural transitions in metal-organic frameworks (MOFs). For example, exposure to polar solvents (e.g., H2O) triggers reversible pore contraction, monitored via in situ XRD or Raman spectroscopy. The thiol group’s redox activity further enables electrochemical responsiveness, studied using cyclic voltammetry .

Q. How do steric effects impact the compound’s antimicrobial activity in docking studies?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) reveal that the 1,4-butanediyl chain’s length optimizes binding to bacterial enzyme active sites (e.g., β-lactamases). Steric hindrance from the ester groups reduces non-specific interactions, enhancing selectivity. Experimental validation includes MIC assays against Gram-positive/negative strains paired with molecular dynamics (MD) simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.